Ethyl 6-chloro-5-nitropicolinate
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Overview
Description
Ethyl 6-chloro-5-nitropicolinate: is an organic compound with the molecular formula C8H7ClN2O4 It is a derivative of picolinic acid, featuring a chloro and nitro substituent on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-chloro-5-nitropicolinate can be synthesized through several methods. One common approach involves the nitration of ethyl 6-chloropicolinate. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.
Another method involves the chlorination of ethyl 5-nitropicolinate. This reaction uses chlorine gas or a chlorinating agent such as thionyl chloride. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Industrial methods also focus on minimizing waste and optimizing the use of reagents to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-5-nitropicolinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Ethyl 6-chloro-5-aminopicolinate.
Substitution: Various substituted picolinates depending on the nucleophile used.
Hydrolysis: 6-chloro-5-nitropicolinic acid.
Scientific Research Applications
Ethyl 6-chloro-5-nitropicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of new compounds.
Biology: Researchers use it to study the effects of nitro and chloro substituents on biological activity. It can serve as a model compound in biochemical assays.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-5-nitropicolinate depends on its specific application. In chemical reactions, the nitro and chloro groups influence the reactivity and selectivity of the compound. In biological systems, these substituents can affect the compound’s interaction with enzymes and receptors, potentially leading to inhibitory or activating effects.
Comparison with Similar Compounds
Ethyl 6-chloro-5-nitropicolinate can be compared with other picolinic acid derivatives:
Ethyl 6-chloropicolinate: Lacks the nitro group, making it less reactive in certain types of reactions.
Ethyl 5-nitropicolinate: Lacks the chloro group, which can affect its reactivity and biological activity.
Ethyl 6-bromo-5-nitropicolinate: Similar structure but with a bromo substituent instead of chloro, which can lead to different reactivity and properties.
Conclusion
This compound is a versatile compound with significant applications in various fields of research and industry Its unique chemical properties make it a valuable intermediate in organic synthesis and a subject of interest in scientific studies
Properties
IUPAC Name |
ethyl 6-chloro-5-nitropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O4/c1-2-15-8(12)5-3-4-6(11(13)14)7(9)10-5/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECGSTQDGXQUFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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